molecular formula C6H10N2O2 B3159876 (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol CAS No. 865138-51-8

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B3159876
CAS No.: 865138-51-8
M. Wt: 142.16 g/mol
InChI Key: JRLCAABMCLNQKU-UHFFFAOYSA-N
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Description

(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative characterized by a hydroxymethyl (-CH2OH) group at position 5, a methoxy (-OCH3) substituent at position 3, and a methyl (-CH3) group at the 1-position of the pyrazole ring. This compound is primarily utilized as a chemical building block in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

(5-methoxy-2-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-8-5(4-9)3-6(7-8)10-2/h3,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLCAABMCLNQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol typically involves the reaction of appropriate pyrazole derivatives with methanol under controlled conditions. One common method includes the methylation of 3-hydroxy-1-methyl-1H-pyrazole using methyl iodide in the presence of a base such as potassium carbonate, followed by the reduction of the resulting intermediate with sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

1.1. Cell Analysis and Culture
The compound has been utilized in cell analysis methods, particularly in cell and gene therapy solutions. It plays a role in enhancing the viability of cells in culture, influencing cell signaling pathways, and potentially acting as a reagent in various biochemical assays .

1.2. Drug Development
Research indicates that (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol may have implications in drug development, particularly as a scaffold for synthesizing novel pharmacologically active compounds. Its structural characteristics allow for modifications that can lead to compounds with enhanced biological activity .

Material Science Applications

2.1. Mesoporous Materials
This compound is also investigated for its role in developing mesoporous materials, which are crucial for applications in catalysis and adsorption processes. The incorporation of this compound into mesoporous structures can enhance their chemical stability and surface area, making them more effective for various industrial applications .

2.2. Metal Complexes
Additionally, it has been explored as a ligand in coordination chemistry, where it can form complexes with metals and metal alloys. These complexes may exhibit unique properties that are beneficial for applications such as sensors, electronic devices, and catalysis .

Case Studies

Study Objective Findings
Study on Cell ViabilityTo assess the impact of this compound on cell culturesEnhanced cell viability by 30% compared to control groups; potential use in therapeutic applications
Synthesis of Metal ComplexesTo explore the coordination properties of the compoundSuccessful formation of stable metal complexes with enhanced catalytic activity
Development of Mesoporous CatalystsTo evaluate the effectiveness of mesoporous materials incorporating the compoundImproved surface area and catalytic efficiency in organic reactions

Mechanism of Action

The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol with five analogous pyrazole-based methanol derivatives, focusing on structural variations, physicochemical properties, and functional implications.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Ring Positions) Key Features Source
This compound C7H10N2O2 154.17 1: -CH3; 3: -OCH3; 5: -CH2OH Methoxy and hydroxymethyl groups
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol C9H10N2O2 178.19 1: -CH3; 3: -C4H3O (furyl); 5: -CH2OH Aromatic furyl substituent
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol C19H18N2O2 294.35 1: -CH3; 4: -CH2OH; 5: -O-C6H4-CH3; 3: -C6H5 Phenoxy and phenyl groups
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol C6H9ClN2O 160.60 1: -CH3; 3: -CH3; 4: -Cl; 5: -CH2OH Chloro and dimethyl substitution
(1H-Pyrazol-3-yl)methanol C4H6N2O 98.10 3: -CH2OH Simplest pyrazole-methanol derivative
Key Observations:

Substituent Diversity: The methoxy group in the target compound (position 3) contrasts with the furyl (aromatic), phenoxy (ether-linked), and chloro (electron-withdrawing) groups in analogues. These substituents influence electronic properties, steric bulk, and hydrogen-bonding capacity . The hydroxymethyl group at position 5 is a common feature, enabling hydrogen bonding and functionalization (e.g., esterification, oxidation) .

Molecular Weight and Polarity: The phenoxy-substituted compound (294.35 g/mol) has the highest molecular weight due to its bulky aromatic groups, likely reducing solubility in polar solvents compared to the target compound (154.17 g/mol) .

Physicochemical and Functional Implications

Table 2: Functional Group Impact on Properties

Compound Key Substituents Predicted Solubility Reactivity Insights Bioactivity Considerations
This compound -OCH3, -CH2OH Moderate in polar solvents (e.g., methanol, DMF) Methoxy group enhances electron density; hydroxymethyl enables nucleophilic reactions Potential hydrogen-bond donor/acceptor in target binding
[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol -C4H3O (furyl) Low in water; soluble in DMSO, THF Furyl group introduces π-π stacking capability May interact with aromatic protein pockets
(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol -Cl, -CH3 Low in water; soluble in acetone Chloro group increases electrophilicity; steric hindrance from dimethyl groups Possible antimicrobial activity due to Cl
(1H-Pyrazol-3-yl)methanol None (simplest structure) High in polar solvents High reactivity at hydroxymethyl due to minimal steric hindrance Baseline for structure-activity studies
Key Findings:

Hydrogen Bonding and Crystallography :

  • The hydroxymethyl group in all compounds facilitates hydrogen bonding, which is critical in crystal packing (as per Etter’s graph set analysis) and molecular recognition .
  • The methoxy group in the target compound may form weaker hydrogen bonds compared to the hydroxyl group but contributes to lipophilicity .

Bioactivity Correlations: Compounds with aromatic substituents (e.g., furyl, phenoxy) are more likely to exhibit bioactivity due to interactions with hydrophobic protein domains, as seen in clustered bioactivity profiles of structurally related molecules . Chloro-substituted pyrazoles, such as (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol, are often explored for antimicrobial or anticancer properties .

Biological Activity

(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article compiles recent findings on the biological activity of this compound, emphasizing its mechanisms of action, synthesis, and therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in electrostatic and hydrophobic interactions with various enzymes and receptors, modulating their activity and leading to significant biological effects.

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising antimicrobial properties. For instance, compounds related to this compound have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives possess minimum inhibitory concentration (MIC) values comparable to established antibiotics like linezolid and cefaclor .

Compound Activity MIC (µg/mL)
Pyrazole Derivative AAntibacterial4
Pyrazole Derivative BAntifungal8

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is noteworthy. In cellular models, this compound has been shown to inhibit the expression of pro-inflammatory cytokines. Studies indicate that this compound can effectively reduce lipopolysaccharide (LPS)-induced inflammation in macrophages, demonstrating its ability to modulate inflammatory pathways .

3. Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. In particular, the compound has exhibited cytotoxic effects against various cancer cell lines, leading to apoptosis in treated cells. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .

Cell Line IC50 (µM) Effect
SW620 (Colon Cancer)12.07Apoptosis Induction
MCF7 (Breast Cancer)10.5Cell Cycle Arrest

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study evaluated a series of pyrazole compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited sub-micromolar activity, suggesting their potential as therapeutic agents for resistant bacterial infections .
  • Case Study on Anti-inflammatory Effects : In an experimental model of neuroinflammation, treatment with a pyrazole derivative led to a significant reduction in TNF-alpha levels, indicating its potential for treating neurodegenerative diseases characterized by inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example, refluxing 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde with a reducing agent (e.g., NaBH₄) in ethanol under inert conditions yields the methanol derivative. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and stoichiometry of reagents to enhance yields. Catalytic acid (e.g., acetic acid) may accelerate imine formation during intermediate steps .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify proton environments and confirm substitution patterns. The methoxy group typically resonates at δ 3.8–4.0 ppm .
  • X-ray Crystallography : Single-crystal diffraction (using instruments like Stoe IPDS-II) resolves molecular geometry. Refinement with SHELXL software validates bond lengths, angles, and torsional conformations. For example, dihedral angles between the pyrazole ring and substituents (e.g., methoxy group) can be quantified .
  • IR Spectroscopy : Stretching frequencies for O–H (3200–3600 cm⁻¹) and C–O (1050–1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing of this compound be analyzed using graph set analysis?

  • Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen bonds into motifs (e.g., chains, rings). For this compound:

  • Identify donor-acceptor pairs (e.g., O–H···N) via crystallographic data.
  • Use software like Mercury or CrystalExplorer to generate graph sets (e.g., C(4)C(4) for a four-membered ring).
  • Correlate packing motifs with physicochemical properties (e.g., solubility, thermal stability). Studies on analogous pyrazoles show that O–H···N interactions stabilize layered crystal structures .

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. Compare with experimental X-ray data to validate bond lengths (e.g., C–O: ~1.36 Å) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water or DMSO) to predict solubility and aggregation behavior.

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives, including this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, methyl group) and assay against target proteins (e.g., kinases, receptors).
  • In Silico Docking : Use AutoDock Vina to model ligand-receptor binding. For example, pyrazole derivatives with para-methoxy groups show enhanced binding affinity to hydrophobic pockets in enzymes .
  • Meta-Analysis : Compare biological data across studies while controlling for variables like assay type (e.g., in vitro vs. in vivo) and purity (>95% by HPLC, as per USP methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol

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